molecular formula C19H14Cl2N2O5 B3632081 methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate

methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate

Cat. No.: B3632081
M. Wt: 421.2 g/mol
InChI Key: ANLIERSRPFPUBL-OQLLNIDSSA-N
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Description

Methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate is a complex organic compound with a unique structure that includes a phenoxy group, dichloro substituents, and an imidazolidinylidene moiety

Preparation Methods

The synthesis of methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phenoxyacetate backbone: This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with a chloroacetate ester.

    Introduction of the dichloro substituents: Chlorination of the phenoxyacetate compound using reagents like thionyl chloride or phosphorus pentachloride.

    Formation of the imidazolidinylidene moiety: This step involves the reaction of a phenylhydantoin derivative with the dichloro-substituted phenoxyacetate under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chloro substituents, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in studies involving enzyme inhibition, as its structure allows it to interact with various biological targets.

    Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phenoxy and imidazolidinylidene groups allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include inhibition of specific enzymes involved in inflammation or microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Similar compounds to methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate include:

    Methyl 2,6-dichlorophenylacetate: This compound shares the dichloro-substituted phenoxyacetate structure but lacks the imidazolidinylidene moiety.

    Methyl (2,6-dichloro-4-{(E)-[(cyanoacetyl)hydrazono]methyl}phenoxy)acetate: This compound has a similar phenoxyacetate backbone but features a cyanoacetylhydrazono group instead of the imidazolidinylidene moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in its analogs.

Properties

IUPAC Name

methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O5/c1-27-16(24)10-28-17-13(20)7-11(8-14(17)21)9-15-18(25)23(19(26)22-15)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,22,26)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANLIERSRPFPUBL-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1Cl)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)COC1=C(C=C(C=C1Cl)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate
Reactant of Route 2
methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate
Reactant of Route 3
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methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate
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methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate
Reactant of Route 5
Reactant of Route 5
methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate
Reactant of Route 6
Reactant of Route 6
methyl 2-[2,6-dichloro-4-[(E)-(2,5-dioxo-1-phenylimidazolidin-4-ylidene)methyl]phenoxy]acetate

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